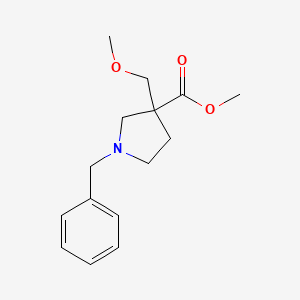
methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate
描述
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate (MBMPC) is a synthetic compound that has been studied for its potential applications in scientific research. MBMPC is a derivative of pyrrolidine, a cyclic secondary amine with a five-membered ring. It has been shown to possess a variety of properties that make it a useful tool for scientific research, including its ability to act as a chiral catalyst, a chelating agent, and a ligand for transition metal complexes.
作用机制
The mechanism of action of methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate is not fully understood, but it is believed to involve the formation of a transition state in which the pyrrolidine ring acts as a chiral center. The transition state is stabilized by the formation of hydrogen bonds between the pyrrolidine and the other components of the reaction. This allows for the formation of an enantiomeric product. Additionally, the presence of the methoxymethyl group in methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate is believed to aid in the formation of the transition state.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate have not been extensively studied. However, in vitro studies have shown that methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate is capable of inhibiting the growth of certain bacteria, including E. coli and S. aureus. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate has several advantages for lab experiments, including its low cost, easy availability, and simple synthesis method. Additionally, its chiral nature makes it a useful tool for enantioselective synthesis. However, methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate also has some limitations, including its low solubility in water and its tendency to form dimers.
未来方向
There are several potential future directions for methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate research. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further studies of its ability to act as a chiral catalyst, chelating agent, and ligand for transition metal complexes could be conducted. Finally, further research into its potential applications in materials science and biotechnology could be conducted.
科学研究应用
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate has been widely used in scientific research as a chiral catalyst, chelating agent, and ligand for transition metal complexes. It has been used to catalyze a variety of reactions, including the enantioselective synthesis of β-hydroxy ketones and α-amino acids, as well as the asymmetric aldol reaction. It has also been used as a chelating agent for the synthesis of heterocyclic compounds, such as imidazole and pyrazole derivatives. Additionally, methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate has been used as a ligand for transition metal complexes, such as palladium and ruthenium, in the synthesis of heterocyclic compounds.
属性
IUPAC Name |
methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-12-15(14(17)19-2)8-9-16(11-15)10-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLBXYHQYFRCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)

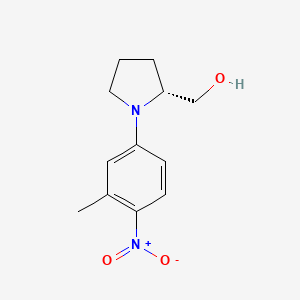

![tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)


![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)

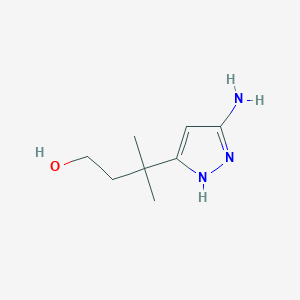
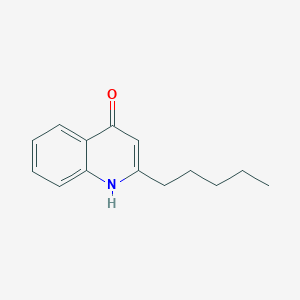
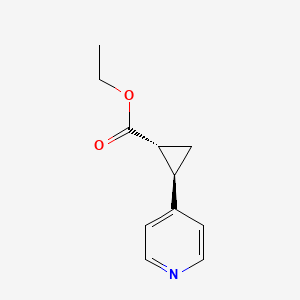
![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)